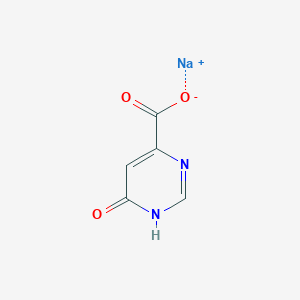

Sodium 6-hydroxypyrimidine-4-carboxylate

Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Chemical Research

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, holding a privileged position in both biological systems and medicinal chemistry. ingentaconnect.combohrium.comnih.gov As a fundamental component of nucleobases—cytosine, thymine, and uracil—it is integral to the structure of DNA and RNA. ingentaconnect.comwikipedia.org Beyond its role in genetics, the pyrimidine scaffold is found in essential natural compounds such as thiamine (B1217682) (vitamin B1). wikipedia.orggsconlinepress.com

In contemporary research, the significance of pyrimidine scaffolds is largely due to their remarkable versatility and wide range of pharmacological activities. bohrium.commdpi.com The pyrimidine nucleus is a common feature in numerous therapeutic agents, demonstrating properties that include anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant activities. mdpi.combenthamscience.com Its structural framework allows for straightforward modification at multiple positions (2, 4, 5, and 6), enabling chemists to create extensive libraries of derivatives with fine-tuned biological functions. mdpi.com This adaptability has made pyrimidine a focal point in drug discovery, leading to the development of marketed drugs for various diseases, particularly in oncology with agents like 5-fluorouracil. ingentaconnect.combenthamscience.com The continuous exploration of pyrimidine derivatives aims to develop novel therapeutics with improved efficacy and specificity against a diverse array of biological targets. ingentaconnect.com

Historical Development and Expanding Research Landscape of Pyrimidine Derivatives

The study of pyrimidine derivatives predates the isolation of the parent compound. The first derivative to be isolated was alloxan, produced in 1818 by Brugnatelli through the oxidation of uric acid. gsconlinepress.comresearchgate.net However, a laboratory synthesis of a pyrimidine compound was not achieved until 1879, when Grimaux reported the preparation of barbituric acid. wikipedia.org The systematic investigation of pyrimidines began in 1884 with the work of Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines and proposed the name "pyrimidin" in 1885. wikipedia.org The parent heterocycle, pyrimidine itself, was first prepared in 1900 by Gabriel and Colman. wikipedia.org

Since these early discoveries, the research landscape for pyrimidine derivatives has expanded dramatically. smolecule.com The initial focus on understanding their fundamental chemical properties has evolved into a vast field of study driven by their potential applications. researchgate.net Synthetic methodologies have advanced significantly, from classic condensation reactions like the Biginelli reaction to modern, multicomponent and green synthetic routes that offer efficiency and diversity. bohrium.commdpi.comgrowingscience.com This expansion is fueled by the continual discovery of new biological activities associated with pyrimidine-containing molecules, solidifying their importance in medicinal chemistry, agrochemicals, and materials science. chemimpex.comtandfonline.com

Overview of 6-Hydroxypyrimidine-4-carboxylate as a Fundamental Molecular Architecture

Within the vast family of pyrimidines, molecules based on the 6-hydroxypyrimidine-4-carboxylate architecture serve as crucial building blocks for the synthesis of more complex compounds. chemimpex.comsmolecule.com This structure features a pyrimidine ring substituted with a hydroxyl group at the 6-position and a carboxylate group at the 4-position. The presence of these functional groups—a hydroxyl group capable of tautomerism and a carboxylic acid/ester group—provides multiple reactive sites for further chemical modification. smolecule.comsmolecule.com

This molecular framework is a key intermediate in the synthesis of various bioactive molecules. chemimpex.com Its derivatives are explored in medicinal chemistry for developing novel therapeutic agents and in agricultural chemistry for creating new agrochemicals like herbicides and fungicides. chemimpex.com The inherent reactivity and structural features of the 6-hydroxypyrimidine-4-carboxylate scaffold make it a valuable and versatile platform for researchers in both academic and industrial settings. chemimpex.com The sodium salt, Sodium 6-hydroxypyrimidine-4-carboxylate, provides a water-soluble form of this important chemical intermediate.

Chemical Properties Data

Below are tables detailing the properties of the parent pyrimidine molecule and the related 6-Hydroxypyrimidine-4-carboxylic acid.

Table 1: Properties of Pyrimidine Data sourced from reference wikipedia.org

| Property | Value |

| Chemical Formula | C₄H₄N₂ |

| Molar Mass | 80.088 g·mol⁻¹ |

| Density | 1.016 g·cm⁻³ |

| Melting Point | 20 to 22 °C |

| Boiling Point | 123 to 124 °C |

| Solubility in Water | Miscible |

Table 2: Properties of 6-Hydroxypyrimidine-4-carboxylic acid Data sourced from references smolecule.comichemical.com

| Property | Value |

| Chemical Formula | C₅H₄N₂O₃ |

| Molar Mass | 140.10 g·mol⁻¹ |

| Density | 1.63 g/cm³ |

| Boiling Point | 305.2 °C at 760 mmHg |

| Flash Point | 138.4 °C |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;6-oxo-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3.Na/c8-4-1-3(5(9)10)6-2-7-4;/h1-2H,(H,9,10)(H,6,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYJNPSTCFWKMJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N2NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138010-70-3 | |

| Record name | sodium 6-hydroxypyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Established and Novel Synthetic Routes to 6-Hydroxypyrimidine-4-carboxylic Acid and its Ester Derivatives

The synthesis of 6-hydroxypyrimidine-4-carboxylic acid and its ester derivatives is a cornerstone in the development of various heterocyclic compounds. A range of synthetic methodologies have been established, from classical condensation reactions to modern catalytic systems.

The most traditional and widely employed method for the synthesis of the pyrimidine (B1678525) core is the Biginelli reaction, which involves the acid-catalyzed cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or a urea derivative. researchgate.netwikipedia.org A variation of this reaction, the Pinner synthesis, involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com

A common route to 6-hydroxypyrimidine-4-carboxylic acid involves the condensation of diethyl oxalacetate (B90230) sodium salt with formamidine (B1211174) acetate (B1210297). In this method, the reactants are stirred in an aqueous solution of sodium hydroxide (B78521) at room temperature. Subsequent acidification with concentrated hydrochloric acid precipitates the desired product. chemicalbook.com Another established method is the condensation of malonic acid derivatives with urea or thiourea (B124793) under acidic conditions to form the pyrimidine ring.

The synthesis of 4-methyl-6-hydroxypyrimidine, a related compound, can be achieved by reacting thiourea with ethyl acetoacetate (B1235776) in the presence of sodium methoxide, followed by desulfurization with Raney nickel. orgsyn.org

| Starting Materials | Reagents | Product | Reference |

| Diethyl oxalacetate sodium salt, Formamidine acetate | NaOH, HCl | 6-Hydroxypyrimidine-4-carboxylic acid | chemicalbook.com |

| Ethyl acetoacetate, Thiourea | Sodium methoxide, Raney nickel | 4-Methyl-6-hydroxypyrimidine | orgsyn.org |

| β-dicarbonyl compound, Aldehyde, Urea | Acid catalyst | 3,4-Dihydropyrimidin-2(1H)-one | researchgate.netwikipedia.org |

A notable example is the regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. nih.govbohrium.comorganic-chemistry.orgacs.org This process proceeds through a sequence of condensation and dehydrogenation steps, leading to highly substituted and unsymmetrically decorated pyrimidines. nih.govbohrium.comorganic-chemistry.orgacs.org Another approach involves a ZnCl2-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate to yield 4,5-disubstituted pyrimidine derivatives in a single step. organic-chemistry.org

Furthermore, a four-component Biginelli's reaction has been developed for the synthesis of methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates from methyl aroylpyruvate, an aromatic aldehyde, urea (or thiourea), and methanol (B129727) in the presence of sodium hydrogen sulfate. biomedres.us

| Reaction Type | Key Reactants | Catalyst | Key Features | References |

| Iridium-catalyzed multicomponent synthesis | Amidines, Alcohols | PN5P-Ir-pincer complexes | Regioselective, Sustainable, Access to highly decorated pyrimidines | nih.govbohrium.comorganic-chemistry.orgacs.org |

| Zinc-catalyzed three-component coupling | Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl2 | One-pot synthesis of 4,5-disubstituted pyrimidines | organic-chemistry.org |

| Four-component Biginelli's reaction | Methyl aroylpyruvate, Aromatic aldehyde, Urea/Thiourea, Methanol | Sodium hydrogen sulfate | Synthesis of functionalized hexahydropyrimidine-4-carboxylates | biomedres.us |

Transition metal-catalyzed reactions have become indispensable tools in organic synthesis, and the construction of the pyrimidine ring is no exception. researchgate.netnih.gov These methods often offer high efficiency, selectivity, and functional group tolerance. researchgate.netnih.gov

Copper-catalyzed cyclization of ketones with nitriles provides a facile and economical route to diversely functionalized pyrimidines under basic conditions. organic-chemistry.org This reaction is believed to proceed via a pathway where the nitrile acts as an electrophile, followed by consecutive C-C and C-N bond formations. mdpi.com Iron catalysis has also been employed for the synthesis of highly substituted pyrimidines from α,β-unsaturated ketones and amidines, where two C-N bonds are formed simultaneously. mdpi.com

A ruthenium complex supported by a bidentate P^N ligand has been shown to catalyze the multicomponent synthesis of pyrimidines from alcohol precursors via an acceptorless dehydrogenative coupling pathway. acs.org Additionally, iridium-catalyzed multicomponent synthesis from amidines and alcohols represents a sustainable approach to pyrimidine formation. nih.govbohrium.comorganic-chemistry.orgacs.org

| Metal Catalyst | Reactants | Reaction Type | References |

| Copper | Ketones, Nitriles | Cyclization | mdpi.comorganic-chemistry.org |

| Iron | α,β-Unsaturated ketones, Amidines | Cyclization | mdpi.com |

| Ruthenium | Alcohols, Amidines | Acceptorless Dehydrogenative Coupling | acs.org |

| Iridium | Amidines, Alcohols | Multicomponent Synthesis | nih.govbohrium.comorganic-chemistry.orgacs.org |

The control of regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis, allowing for the precise construction of complex molecules. In the context of pyrimidine synthesis, several methodologies have been developed to achieve this control.

A regioselective three-component reaction of α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils in the presence of FeCl3·6H2O as a catalyst under microwave irradiation has been demonstrated to produce pyrimidine-fused tetrahydropyridines. nih.govresearchgate.net The regioselectivity of this reaction is a key feature, providing access to medicinally important heterocyclic scaffolds. nih.govresearchgate.net

Stereoselective access to Cbz-protected β-enaminones can be achieved through a NaOH-catalyzed rearrangement of propargylic hydroxylamines. These β-enaminones serve as valuable precursors for the subsequent synthesis of pyrimidines. organic-chemistry.org

| Method | Key Features | Reactants | Catalyst | References |

| Microwave-assisted three-component reaction | Regioselective | α,β-Unsaturated aldehydes, Cyclic 1,3-dicarbonyls, 6-Aminouracils | FeCl3·6H2O | nih.govresearchgate.net |

| Rearrangement of propargylic hydroxylamines | Stereoselective | Propargylic hydroxylamines | NaOH | organic-chemistry.org |

Chemical Transformations and Functionalization of the Pyrimidine Carboxylate Core

The pyrimidine carboxylate core is a versatile scaffold that can be further functionalized to generate a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

The carboxylic acid functionality at the 4-position of the pyrimidine ring is a prime site for chemical modification, most commonly through esterification and amidation reactions.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comorganic-chemistry.org This is a reversible reaction, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comorganic-chemistry.org Alternatively, the carboxylic acid can be activated using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. Similar to esterification, this transformation often requires the activation of the carboxylic acid. One common method is the use of carbodiimide (B86325) coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Another approach is the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl2), followed by reaction with the desired amine. rsc.org The direct amidation of 6-hydroxypyrimidine-4-carboxylic acid derivatives with amines has been reported. For instance, dihydroxypyrimidine methyl carboxylates can be directly amidated to produce the corresponding carboxamides. nih.gov

| Transformation | Reagents | Key Features | References |

| Esterification | Alcohol, Acid catalyst (e.g., H2SO4) | Fischer Esterification | masterorganicchemistry.comorganic-chemistry.org |

| Esterification | Alcohol, DCC, DMAP | Steglich Esterification | orgsyn.org |

| Amidation | Amine, Carbodiimide (e.g., EDC) | Carbodiimide Coupling | |

| Amidation | Thionyl chloride, Amine | Via Acid Chloride | rsc.org |

| Direct Amidation | Amine | Direct conversion of ester to amide | nih.gov |

Derivatization and Substitution at the Hydroxyl Group

The hydroxyl group at the C6 position of the 6-hydroxypyrimidine-4-carboxylate core is a versatile functional handle for a variety of chemical transformations, including O-alkylation and O-acylation. These reactions are crucial for modulating the molecule's physicochemical properties and for synthesizing new derivatives with potential applications in medicinal chemistry and materials science. The reactivity of this hydroxyl group is influenced by the electron-withdrawing nature of the pyrimidine ring and the carboxylate group, which enhances its acidity and nucleophilicity upon deprotonation.

O-Alkylation: The formation of ethers via O-alkylation is a common strategy to introduce diverse structural motifs. This is typically achieved by reacting the sodium salt of 6-hydroxypyrimidine-4-carboxylate, or the corresponding acid in the presence of a base, with an alkylating agent. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and alkyl sulfates. The reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide-like oxygen atom acts as a nucleophile, displacing the leaving group on the alkylating agent. Studies on related hydroxypyrimidine systems have shown that the choice of solvent and base is critical for achieving high yields and preventing side reactions, such as N-alkylation. For instance, using a non-polar aprotic solvent can favor O-alkylation.

A study on the chemoselective O-alkylation of similar 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones demonstrated that direct alkylation using iodomethyl derivatives in the presence of a base resulted in the formation of O-alkylated products as the sole isomers in high yields (70-98%). nih.gov This suggests that for 6-hydroxypyrimidine-4-carboxylate, selective O-alkylation is highly feasible.

O-Acylation: Esterification of the hydroxyl group, or O-acylation, is another important derivatization reaction. This can be accomplished using various acylating agents such as acyl chlorides, acid anhydrides, or by direct esterification with carboxylic acids under appropriate catalytic conditions (e.g., Fischer esterification). masterorganicchemistry.commasterorganicchemistry.com The presence of a bulky substituent at the 2-position of the pyrimidine ring has been shown to promote O-acylation of 4-hydroxypyrimidines. rsc.org For 6-hydroxypyrimidine-4-carboxylate, reactions with acyl halides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) are expected to proceed efficiently to yield the corresponding O-acyl derivatives. mdpi.com

The table below summarizes representative derivatization reactions at the hydroxyl group, based on established methodologies for similar pyrimidine structures.

| Reagent Category | Specific Reagent Example | Product Type | Typical Conditions | Reference |

| Alkyl Halide | Methyl Iodide (CH₃I) | 6-methoxypyrimidine-4-carboxylate | Base (e.g., K₂CO₃), Aprotic Solvent (e.g., DMF) | nih.gov |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | 6-acetoxypyrimidine-4-carboxylate | Base (e.g., Pyridine), Aprotic Solvent (e.g., DCM) | rsc.org |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | 6-acetoxypyrimidine-4-carboxylate | Acid or Base catalyst | organic-chemistry.org |

| Carboxylic Acid | Benzoic Acid (C₆H₅COOH) | 6-(benzoyloxy)pyrimidine-4-carboxylate | Acid catalyst (e.g., H₂SO₄), Heat (Fischer Esterification) | masterorganicchemistry.com |

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyrimidine Ring

The pyrimidine ring in 6-hydroxypyrimidine-4-carboxylate is considered electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature profoundly influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The electron-deficient character of the pyrimidine ring generally makes it resistant to electrophilic aromatic substitution. The nitrogen atoms deactivate the ring towards attack by electrophiles by withdrawing electron density. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the ring nitrogens are likely to be protonated, further increasing the deactivation.

However, the hydroxyl group at the C6 position is a strong activating group and an ortho-, para-director. In this molecule, the C5 position is ortho to the hydroxyl group. Therefore, any electrophilic substitution would be expected to occur at this position. Research on the nitration of 2-substituted 4,6-dihydroxypyrimidines has shown that substitution can occur at the C5 position. For example, nitration in concentrated sulfuric acid can lead to 5-nitro derivatives. researchgate.netgoogle.com Halogenation, another key EAS reaction, could potentially be achieved at the C5 position under suitable conditions, though the electron-withdrawing nature of the carboxylate group at C4 would still present a significant barrier.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine ring is highly activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogens (C2, C4, and C6). In the case of 6-hydroxypyrimidine-4-carboxylate, the positions of interest are already substituted. However, derivatives where a good leaving group (e.g., a halogen) is present at these positions are excellent substrates for SNAr reactions.

For instance, if the hydroxyl group at C6 were converted to a better leaving group, such as a tosylate or a halide, it would become a prime site for nucleophilic attack. More commonly, related compounds like 2,4-dichloropyrimidines are used as precursors. Studies show that nucleophilic substitution on 2,4-dihalopyrimidines generally occurs selectively at the C4 position. stackexchange.com This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4. stackexchange.com

A key example is the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles, such as dimethylamine, sodium phenoxide, and sodium thiophenoxide, which all yielded the corresponding C4-substituted products. rsc.org This highlights the high reactivity of the C4 position towards nucleophilic displacement.

The Chichibabin reaction, the amination of nitrogen heterocycles using sodium amide, is a classic example of nucleophilic substitution where a hydride ion is the leaving group. researchgate.netwikipedia.org While direct application to 6-hydroxypyrimidine-4-carboxylate is unlikely due to the existing substituent, this reaction underscores the inherent susceptibility of the pyrimidine ring, especially at the C2 and C6 positions, to potent nucleophiles. researchgate.netyoutube.com

The table below outlines the expected reactivity of the pyrimidine ring in substitution reactions.

| Reaction Type | Position | Directing/Activating Influence | Reactivity | Mechanistic Intermediate |

| Electrophilic | C5 | Activating -OH group (ortho-director) | Low (due to ring deactivation) | Arenium ion (Wheland intermediate) |

| Nucleophilic | C4, C6 | Activating ring nitrogens | High (with good leaving group) | Meisenheimer complex |

Coordination Chemistry and Metal Complexation Studies

Rational Design and Synthesis of Metal Complexes with 6-Hydroxypyrimidine-4-carboxylate Ligands

The rational design of metal complexes utilizing the 6-hydroxypyrimidine-4-carboxylate ligand is grounded in the predictable coordination behavior of its functional groups. The nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylate and hydroxyl groups can all participate in binding to metal centers. This versatility enables chemists to strategically synthesize complexes with desired dimensionalities and properties by controlling reaction conditions such as pH, temperature, and the choice of metal ion and ancillary ligands. nih.govrsc.org

The 6-hydroxypyrimidine-4-carboxylate ligand can adopt several coordination modes, leading to a variety of complex geometries. The carboxylate group alone can coordinate to metal ions in monodentate, bidentate chelating, or bridging fashions. researchgate.netrsc.org The pyrimidine ring's nitrogen atoms can also coordinate, and the hydroxyl group can participate in binding, particularly after deprotonation. This multi-functionality allows the ligand to act as a bridge between multiple metal centers, facilitating the formation of complex architectures. rsc.org The resulting coordination geometries around the metal centers can range from common arrangements like tetrahedral and octahedral to more complex polyhedra, influenced by the metal ion's intrinsic properties and the steric and electronic effects of the ligand itself. researchgate.netresearchgate.net

Table 1: Potential Coordination Modes of 6-Hydroxypyrimidine-4-carboxylate

| Coordination Site(s) | Mode | Description |

| Carboxylate Oxygen(s) | Monodentate | One oxygen atom binds to a single metal center. |

| Carboxylate Oxygen(s) | Bidentate Chelate | Both oxygen atoms bind to the same metal center. |

| Carboxylate Oxygen(s) | Bidentate Bridge | Oxygen atoms bridge two different metal centers. rsc.org |

| Pyrimidine Nitrogen(s) | Monodentate | One ring nitrogen binds to a metal center. |

| Mixed N, O donors | Chelating | A ring nitrogen and a carboxylate oxygen bind to the same metal center. |

The ability of the 6-hydroxypyrimidine-4-carboxylate ligand to bridge metal centers is key to the synthesis of various coordination architectures.

Mononuclear Complexes: Under conditions where the ligand-to-metal ratio is high, or when bulky co-ligands block further coordination sites, simple mononuclear complexes can be formed. In these structures, one or more ligands coordinate to a single metal center. nih.govresearchgate.net

Polynuclear Complexes: By adjusting stoichiometry and reaction conditions, the ligand can bridge two or more metal centers to form discrete polynuclear complexes, such as dinuclear or trinuclear species. nih.govuzh.ch These are often of interest for studying magnetic interactions between adjacent metal ions.

Extended Coordination Architectures: When the ligand systematically links metal ions in one, two, or three dimensions, extended structures known as coordination polymers or metal-organic frameworks (MOFs) are formed. nih.govresearchgate.net The synthesis of these materials often involves solvothermal or hydrothermal methods, where crystals are slowly grown from heated solutions to yield highly ordered, crystalline materials. researchgate.net

Structural Analysis of Metal-Pyrimidine Carboxylate Complexes

Determining the precise structure of these coordination compounds is crucial for understanding their properties. A combination of single-crystal X-ray diffraction and various spectroscopic methods is typically employed for a comprehensive structural characterization. dnu.dp.ua

While SCXRD provides static structural information, spectroscopic techniques offer insight into the nature of the metal-ligand bonding and the electronic structure of the complexes. nih.govresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is highly sensitive to changes in the vibrational modes of the ligand upon coordination to a metal ion. nih.gov The stretching frequencies of the carboxylate group (COO⁻) are particularly informative. Typically, the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies for the free carboxylate ligand are observed around 1570-1630 cm⁻¹ and 1380-1420 cm⁻¹, respectively. The difference between these two frequencies (Δν = νₐₛ - νₛ) can indicate the coordination mode of the carboxylate group. A larger Δν value compared to the sodium salt is often indicative of a monodentate coordination, while a smaller Δν suggests a bidentate or bridging mode. nih.govresearchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes electronic transitions within the complex. researchgate.net Spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) bands. researchgate.netnih.gov Shifts in the intra-ligand transition bands upon coordination, as well as the appearance of new charge-transfer bands, provide evidence of metal-ligand bond formation and offer insights into the electronic interaction between the metal and the ligand. researchgate.netnih.gov

Table 2: Representative Spectroscopic Data for Metal-Carboxylate Complexes

| Technique | Observation | Interpretation |

| FT-IR | Shift in carboxylate (COO⁻) stretching frequencies (νₐₛ and νₛ) upon complexation. nih.gov | Confirmation of carboxylate group coordination to the metal center. nih.gov |

| FT-IR | Change in the difference Δν = (νₐₛ - νₛ) compared to the free ligand. | Indication of the carboxylate coordination mode (monodentate, bidentate, bridging). nih.gov |

| UV-Vis | Shift in ligand-centered π→π* and n→π* absorption bands. researchgate.net | Evidence of coordination and electronic interaction between metal and ligand. researchgate.net |

| UV-Vis | Appearance of new bands in the visible region. | Often assigned to d-d transitions (for transition metals) or charge-transfer bands. nih.gov |

Investigation of Electronic and Magnetic Properties of Coordination Compounds

The incorporation of metal ions into a framework with 6-hydroxypyrimidine-4-carboxylate ligands gives rise to materials with interesting electronic and magnetic properties, which are a direct consequence of the metal's d-electron configuration and the nature of the metal-ligand interaction. libretexts.orgdalalinstitute.com

Many transition metal complexes containing unpaired electrons are paramagnetic. libretexts.orgyoutube.com The strength of this paramagnetism is related to the number of unpaired electrons and can be quantified by measuring the magnetic moment. dalalinstitute.comiitk.ac.in For polynuclear complexes, the bridging nature of the 6-hydroxypyrimidine-4-carboxylate ligand can mediate magnetic exchange interactions (either ferromagnetic or antiferromagnetic) between adjacent metal centers. dalalinstitute.com These properties are typically studied using techniques like SQUID (Superconducting Quantum Interference Device) magnetometry over a range of temperatures. The magnetic behavior is highly dependent on the specific metal ion, its coordination geometry, and the precise bond angles and distances of the bridging pathway provided by the ligand. researchgate.netdalalinstitute.com

The electronic properties, such as conductivity and photoluminescence, are also of significant interest. The interaction between the metal d-orbitals and the ligand's π-system can influence the electronic band gap of the material. smolecule.com Some coordination polymers based on pyrimidine carboxylates have been shown to exhibit photoluminescence, a property that is sensitive to the choice of both the metal ion and the organic ligand. researchgate.net

Table 3: Magnetic Properties of Coordination Complexes

| Metal Ion Configuration | Spin State | Number of Unpaired Electrons | Magnetic Behavior |

| d⁰, d¹⁰ | N/A | 0 | Diamagnetic libretexts.org |

| d¹, d⁹ | High/Low Spin | 1 | Paramagnetic libretexts.org |

| d², d⁸ | High/Low Spin | 2 | Paramagnetic libretexts.org |

| d³, d⁷ | High/Low Spin | 3 | Paramagnetic libretexts.org |

| d⁴ (octahedral) | High Spin | 4 | Paramagnetic libretexts.org |

| d⁴ (octahedral) | Low Spin | 2 | Paramagnetic libretexts.org |

| d⁵ (octahedral) | High Spin | 5 | Paramagnetic libretexts.org |

| d⁵ (octahedral) | Low Spin | 1 | Paramagnetic libretexts.org |

| d⁶ (octahedral) | High Spin | 4 | Paramagnetic libretexts.org |

| d⁶ (octahedral) | Low Spin | 0 | Diamagnetic libretexts.org |

Characterization of Spin Crossover Phenomena in Transition Metal Complexes

Spin crossover (SCO) is a fascinating phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light irradiation. researchgate.netmdpi.com This transition is accompanied by significant changes in magnetic, optical, and structural properties, making SCO complexes promising candidates for applications in molecular switches, data storage devices, and sensors. mdpi.com The phenomenon is most common in first-row transition metal ions with d⁴ to d⁷ electron configurations in an octahedral coordination environment. mdpi.com

The likelihood of a complex exhibiting spin crossover is delicately balanced by the ligand field strength and the spin pairing energy. Ligands that create a field strength near the crossover point can lead to this bistability. Pyrimidine and carboxylate moieties are known to coordinate with metal ions, but the specific electronic and steric properties of the 6-hydroxypyrimidine-4-carboxylate ligand would dictate the resulting ligand field in its complexes.

A comprehensive review of available scientific literature indicates a lack of specific studies focused on the characterization of spin crossover phenomena in transition metal complexes involving the 6-hydroxypyrimidine-4-carboxylate ligand. While research exists on SCO in complexes with related nitrogen-containing heterocyclic ligands like 1,2,4-triazoles and pyridyl derivatives, direct experimental data, such as variable-temperature magnetic susceptibility measurements or detailed structural analyses at different spin states for complexes of Sodium 6-hydroxypyrimidine-4-carboxylate, are not present in the surveyed literature. nih.govnih.gov Therefore, a detailed discussion and data presentation on this specific topic is not possible at this time.

Studies of Intermolecular Interactions within Crystal Lattices

The arrangement of molecules in a crystal, known as the crystal packing, is determined by a variety of non-covalent intermolecular interactions. These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are crucial as they can significantly influence the physical properties of the material, including its stability and, in the case of SCO compounds, the cooperativity of the spin transition. rsc.orgrsc.org

In the context of metal complexes of 6-hydroxypyrimidine-4-carboxylate, several types of intermolecular interactions would be anticipated. The presence of the hydroxyl group, the pyrimidine nitrogen atoms, and the carboxylate oxygen atoms makes the ligand a potent candidate for forming extensive hydrogen-bonding networks within a crystal lattice. nih.gov Furthermore, the aromatic pyrimidine ring allows for the possibility of π-π stacking interactions between adjacent complex molecules. nih.gov

Detailed analysis of these interactions relies on single-crystal X-ray diffraction data, which provides precise information about bond lengths, bond angles, and the spatial arrangement of molecules. nih.gov Despite extensive searches, specific crystallographic studies detailing the crystal structures of metal complexes formed with this compound are not available in the public scientific domain. While studies on related pyrimidine-dicarboxylate and pyridine-dicarboxylic acid complexes reveal intricate supramolecular architectures governed by such interactions, the strict focus on the title compound precludes their detailed inclusion here. rsc.orgnih.gov Without experimental crystal structure data for complexes of 6-hydroxypyrimidine-4-carboxylate, a quantitative analysis and the generation of data tables detailing specific intermolecular contacts (e.g., hydrogen bond distances and angles, π-π stacking distances) cannot be provided.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of Sodium 6-hydroxypyrimidine-4-carboxylate in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural assignment can be achieved.

¹H NMR Spectroscopy: In the proton NMR spectrum of the parent compound, 6-hydroxypyrimidine-4-carboxylic acid, distinct signals are anticipated for the protons of the pyrimidine (B1678525) ring. Predicted ¹H NMR data in DMSO-d₆ suggests signals at approximately 8.24 ppm and 6.83 ppm, corresponding to the two protons on the pyrimidine ring. nist.gov A broad signal, typically downfield, would be observed for the hydroxyl proton, and another for the carboxylic acid proton. For this compound, the highly acidic carboxylic acid proton would be absent due to deprotonation, which simplifies the spectrum in that region. The chemical shifts of the ring protons might experience a slight upfield or downfield shift due to the change in the electronic environment upon salt formation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For 6-hydroxypyrimidine-4-carboxylic acid, the carbonyl carbon of the carboxyl group is expected to resonate in the range of 160-180 ppm. researchgate.net The carbon atoms within the pyrimidine ring will exhibit characteristic chemical shifts influenced by the nitrogen atoms and the hydroxyl substituent. Upon conversion to the sodium salt, the chemical shift of the carboxylate carbon (COO⁻) will be affected, and the other carbon signals may also show minor shifts.

| Nucleus | Predicted Chemical Shift (ppm) for 6-hydroxypyrimidine-4-carboxylic acid | Expected Characteristics for this compound |

| ¹H (ring) | ~8.24, ~6.83 | Similar chemical shifts with potential minor shifts due to salt formation. |

| ¹H (OH) | Variable, broad | Present, potentially broad. |

| ¹H (COOH) | >10, broad | Absent. |

| ¹³C (C=O) | ~160-180 | Shifted carboxylate carbon signal. |

| ¹³C (ring) | Characteristic shifts for pyrimidine carbons | Minor shifts in ring carbon signals. |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Conformational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

For the parent acid, 6-hydroxypyrimidine-4-carboxylic acid, the FT-IR spectrum would be characterized by a very broad O-H stretching band from approximately 3300-2500 cm⁻¹, which is typical for hydrogen-bonded carboxylic acids. researchgate.net A strong C=O stretching absorption from the carboxylic acid would be observed around 1760-1690 cm⁻¹. researchgate.net The spectrum would also feature C-N and C=C stretching vibrations from the pyrimidine ring, as well as O-H bending vibrations.

In the case of this compound, the most significant change in the FT-IR spectrum is the disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid. Instead, two new characteristic bands appear corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). mdpi.com The asymmetric stretch typically occurs in the 1650-1540 cm⁻¹ region, while the symmetric stretch is found between 1450-1360 cm⁻¹. mdpi.com The O-H stretching band from the hydroxyl group on the pyrimidine ring would still be present.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) in 6-hydroxypyrimidine-4-carboxylic acid | Expected Wavenumber (cm⁻¹) in this compound |

| O-H (Carboxylic Acid) | Stretch, broad | 3300-2500 | Absent |

| C=O (Carboxylic Acid) | Stretch | 1760-1690 | Absent |

| COO⁻ (Carboxylate) | Asymmetric Stretch | - | 1650-1540 |

| COO⁻ (Carboxylate) | Symmetric Stretch | - | 1450-1360 |

| O-H (Hydroxyl) | Stretch | ~3400-3200 | Present |

| C-N, C=C (Ring) | Stretch | ~1600-1400 | Present with minor shifts |

Mass Spectrometry Techniques (e.g., LC/MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography (LC), it becomes a powerful tool for analyzing complex mixtures and confirming the identity of the target molecule.

For this compound, LC/MS analysis would typically be performed on the parent acid, 6-hydroxypyrimidine-4-carboxylic acid, which has a monoisotopic mass of approximately 140.02 Da. scbt.com In electrospray ionization (ESI) mass spectrometry, the molecule can be observed in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be detected at an m/z corresponding to the molecular weight of the acid plus a proton. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, which corresponds to the carboxylate anion.

Fragmentation analysis (MS/MS) can be used to further confirm the structure. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH). researchgate.net For 6-hydroxypyrimidine-4-carboxylic acid, fragmentation of the pyrimidine ring would also be expected.

| Ion | Description | Expected m/z for 6-hydroxypyrimidine-4-carboxylic acid |

| [M+H]⁺ | Protonated molecule | ~141.03 |

| [M-H]⁻ | Deprotonated molecule | ~139.01 |

| [M+Na]⁺ | Sodiated molecule | ~163.01 |

High-Resolution X-ray Diffraction for Solid-State Structural Determination

High-resolution X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophores present in the molecule.

The pyrimidine ring in this compound is a chromophore that is expected to exhibit π → π* and n → π* electronic transitions. The position of the absorption maxima can be influenced by the solvent polarity and the pH of the solution. UV-Vis spectroscopy is also a valuable tool for studying tautomerism. 6-hydroxypyrimidine derivatives can exist in equilibrium between the hydroxy and the corresponding oxo tautomeric forms. UV-Vis spectroscopy can be used to investigate the position of this equilibrium under different conditions, as the different tautomers will have distinct absorption spectra. For carboxylic acids without additional conjugation, the absorption is typically around 210 nm, which is often of limited utility. researchgate.net However, the conjugated system of the pyrimidine ring in the title compound would result in absorptions at longer, more accessible wavelengths.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For Sodium 6-hydroxypyrimidine-4-carboxylate, DFT calculations are instrumental in elucidating its reactivity and kinetic stability. nih.govnih.gov These calculations are typically performed on the anionic part of the salt, 6-hydroxypyrimidine-4-carboxylate, to understand its inherent electronic properties.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For pyrimidine (B1678525) derivatives, the distribution of HOMO and LUMO is typically spread across the pyrimidine ring and its substituents. In the case of 6-hydroxypyrimidine-4-carboxylate, the HOMO is expected to be localized on the electron-rich hydroxypyrimidine ring, while the LUMO would be distributed over the π-system of the ring and the carboxylate group. The energy gap is a critical parameter for understanding the molecule's electronic transitions and its potential as an electronic material. researchgate.net

| Parameter | Conceptual Significance | Expected Value Range for Pyrimidine Derivatives (eV) |

|---|---|---|

| EHOMO | Electron-donating ability | -5.0 to -7.0 |

| ELUMO | Electron-accepting ability | -1.0 to -2.5 |

| ΔE (HOMO-LUMO Gap) | Chemical reactivity and kinetic stability | ~4.0 to 5.0 |

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be derived to predict the global reactivity of 6-hydroxypyrimidine-4-carboxylate. These descriptors provide a quantitative measure of various aspects of chemical reactivity.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released upon gaining an electron. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).

These descriptors are invaluable for predicting how the molecule will interact with other chemical species and for understanding its reaction mechanisms.

| Quantum Chemical Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Propensity to lose an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Ability to accept an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Overall electron-attracting tendency. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to act as an electrophile. |

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While DFT calculations provide insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.govrjeid.com MD simulations can explore the conformational landscape of 6-hydroxypyrimidine-4-carboxylate and, crucially, investigate the influence of the solvent environment on its structure and dynamics. rsc.org

For a molecule like this, MD simulations would typically involve placing the 6-hydroxypyrimidine-4-carboxylate anion and a sodium cation in a simulation box filled with water molecules. The interactions between all atoms are described by a force field. The simulation then solves Newton's equations of motion for this system, tracking the trajectory of each atom over time.

These simulations can reveal:

The stable conformations of the molecule in solution.

The hydration shell structure around the carboxylate and hydroxyl groups.

The dynamics of the sodium ion and its interaction with the anion and water molecules.

The role of hydrogen bonding between the molecule and water in stabilizing its structure.

Theoretical Prediction of Spectroscopic Parameters for Experimental Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computed structures and electronic properties. For 6-hydroxypyrimidine-4-carboxylate, theoretical predictions of its infrared (IR), Raman, and UV-Visible spectra can be performed.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule. researchgate.netnih.gov This theoretical spectrum can be compared with experimental FTIR and FT-Raman spectra to confirm the molecular structure and assign the observed vibrational bands to specific functional groups, such as the C=O and O-H stretching modes.

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. researchgate.net This allows for the prediction of the UV-Visible absorption spectrum, providing insights into the electronic transitions occurring within the molecule, often corresponding to π → π* transitions within the pyrimidine ring.

Computational Studies of Tautomerism and Acid-Base Equilibria in Solution

The 6-hydroxypyrimidine-4-carboxylic acid, the parent acid of the sodium salt, can exist in several tautomeric forms due to the presence of the hydroxyl group and the pyrimidine ring nitrogens. researchgate.net The keto-enol tautomerism is a key aspect to consider. Computational methods, particularly DFT, are highly effective in determining the relative stabilities of these tautomers in both the gas phase and in solution. chemrxiv.org

By calculating the Gibbs free energies of the different tautomers, it is possible to predict their equilibrium populations. The inclusion of solvent effects, often through implicit solvent models like the Polarizable Continuum Model (PCM), is crucial for accurately describing the tautomeric equilibria in solution. researchgate.net

Applications As a Versatile Building Block in Organic Synthesis and Materials Science

Precursor for the Construction of Complex Heterocyclic Systems

The inherent reactivity of its functional groups makes this compound an ideal starting point for synthesizing more complex molecular architectures, particularly those involving fused heterocyclic rings.

The pyrimidine (B1678525) core of Sodium 6-hydroxypyrimidine-4-carboxylate serves as a foundational scaffold for the synthesis of annelated heterocycles, such as pyrimido academie-sciences.frnih.govdiazepines. rsc.org The synthetic strategy often involves the chemical modification of the hydroxyl and carboxylate groups to introduce other functionalities that can participate in intramolecular cyclization reactions. For instance, the hydroxyl group can be converted into a better leaving group or an amino group, while the carboxylate can be transformed into an aldehyde or ketone. These modifications set the stage for subsequent reactions to build additional rings onto the pyrimidine framework.

Furthermore, the pyrimidine ring can be a component in the construction of larger polycyclic aromatic hydrocarbons (PAHs). While direct examples are limited, the principles of PAH synthesis, which involve the fusion of aromatic rings, can be applied. rsc.org The pyrimidine moiety can be functionalized and coupled with other aromatic systems, followed by cyclization to generate extended, nitrogen-containing aromatic structures with unique electronic properties.

The creation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of modern drug discovery and materials science. nih.govrjsocmed.com this compound is an excellent scaffold for such libraries due to the differential reactivity of its carboxylate group. This group serves as a chemical handle that can be readily converted into a wide array of other functional groups, most commonly amides, through coupling with a diverse set of amines.

This strategy allows for the generation of a large library of derivatives from a single, common core structure. The resulting compounds retain the 6-hydroxypyrimidine-4-carboxamide (B1493687) core but vary at the periphery, enabling the systematic exploration of structure-activity relationships. This approach, often termed parallel synthesis, is highly efficient for producing thousands of distinct molecules for high-throughput screening. nih.gov

| Initial Functional Group | Reagent/Reaction Type | Resulting Functional Group | Potential Diversity |

|---|---|---|---|

| -COOH (acid form) | Amine (R-NH2) + Coupling Agent | Amide (-CONH-R) | Vast; thousands of commercially available primary and secondary amines. |

| -COOH (acid form) | Alcohol (R-OH) + Acid Catalyst | Ester (-COO-R) | Large; wide variety of simple and complex alcohols can be used. |

| -COOH (acid form) | Reduction (e.g., with LiAlH4) | Primary Alcohol (-CH2OH) | Creates a new reactive site for further functionalization (e.g., etherification, oxidation). |

| -COOH (acid form) | Thionyl Chloride (SOCl2) then Amine | Acyl Chloride (-COCl) as intermediate | Highly reactive intermediate for forming amides, esters, and other acyl derivatives. |

Development of Advanced Functional Materials

The unique electronic and hydrogen-bonding capabilities of the 6-hydroxypyrimidine-4-carboxylate structure make it a candidate for incorporation into advanced materials where molecular-level properties dictate macroscopic function.

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylate group, allows it to act as a monomer in polymerization reactions. Through polycondensation, it can be incorporated into the backbones of polyesters or polyamides. The inclusion of the pyrimidine ring within the polymer chain can impart specific properties, such as thermal stability, altered solubility, and the ability to coordinate with metal ions. The incorporation of pyrimidine-based fluorophores into polymer structures has been shown to create materials that can act as polarity or pH sensors. academie-sciences.fr This suggests that polymers containing the 6-hydroxypyrimidine-4-carboxylate unit could be designed to have responsive optical or chemical properties.

The development of functional coatings often relies on molecules that can adhere strongly to a surface and present a desired chemical functionality. researchgate.net The polar groups of this compound—the hydroxyl, carboxylate, and ring nitrogens—can promote adhesion to a variety of substrates, including metals, metal oxides, and ceramics, through hydrogen bonding and electrostatic interactions. Once anchored, the pyrimidine ring can be further modified to attach other molecules, such as polymers or bioactive agents, thereby tailoring the surface properties for specific applications like improving biocompatibility or creating sensors.

Supramolecular chemistry involves the assembly of molecules into ordered structures through non-covalent interactions. nih.govnih.gov this compound is well-suited for such processes due to its combination of a planar aromatic system and multiple hydrogen-bonding sites. These features can drive the self-assembly of the molecule into higher-order structures. tandfonline.comresearchgate.net The flat pyrimidine rings can stack on top of one another via π-π interactions, while the hydroxyl and carboxylate groups can form extensive networks of hydrogen bonds. researchgate.net These combined interactions can lead to the formation of one-, two-, or three-dimensional supramolecular architectures, such as gels, liquid crystals, or co-crystals. tandfonline.comresearchgate.net

| Type of Interaction | Participating Molecular Features | Contribution to Assembly |

|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH) group, Carboxylate (COO-) group, Ring Nitrogens (=N-) | Provides directionality and strength, forming chains, sheets, or 3D networks. tandfonline.com |

| π-π Stacking | Aromatic Pyrimidine Ring | Promotes columnar or layered arrangements of molecules. tandfonline.com |

| Electrostatic Interactions | Sodium Cation (Na+) and Carboxylate Anion (COO-) | Acts as an ionic bridge, linking molecules and stabilizing the overall structure. |

| Van der Waals Forces | Entire Molecular Surface | Contributes to the overall packing efficiency and stability of the assembled structure. tandfonline.com |

Utilization in Analytical Chemistry Methodologies (e.g., as a chromatographic standard)

While specific documentation of this compound as a certified chromatographic standard is not prevalent, pyrimidine derivatives are frequently analyzed using techniques like high-performance liquid chromatography (HPLC). In such analyses, pure compounds are required as reference standards for method development, validation, and quantification. Given its well-defined structure, a purified sample of this compound or its parent acid could serve as a standard for the analysis of related pyrimidine-based compounds in various matrices. The analysis of pyrimidine derivatives is often carried out using reversed-phase HPLC.

Molecular Interactions and Mechanistic Biochemical Research

Investigation of Enzyme Inhibition Mechanisms at the Molecular Level

No specific data is available in the searched scientific literature regarding the binding interactions of Sodium 6-hydroxypyrimidine-4-carboxylate with any molecular targets or the characterization of its binding within enzyme active sites.

There are no published kinetic studies that would allow for the elucidation of the kinetic profiles for enzyme-ligand systems involving this compound.

Fundamental Research into Interactions with Enzymes Involved in Nucleic Acid Synthesis

While pyrimidine (B1678525) derivatives, in general, are known to be investigated for their interactions with enzymes involved in nucleic acid synthesis, no fundamental research specifically detailing such interactions for this compound was found. medwinpublishers.com

Future Directions and Interdisciplinary Research Perspectives

Advancement of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on sustainability has spurred significant advancements in the green synthesis of heterocyclic compounds, including pyrimidine (B1678525) derivatives. powertechjournal.com Traditional synthesis methods often rely on harsh solvents, toxic reagents, and high energy consumption. rasayanjournal.co.in Future research will prioritize the development of eco-friendly synthetic routes for Sodium 6-hydroxypyrimidine-4-carboxylate that are not only environmentally benign but also economically viable.

Key areas of advancement include:

Microwave- and Ultrasound-Assisted Synthesis: These alternative energy sources can dramatically reduce reaction times, increase product yields, and often eliminate the need for harsh reaction conditions. powertechjournal.com

Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach by combining three or more reactants in a single step, minimizing waste and simplifying purification processes. rasayanjournal.co.innih.gov An iridium-catalyzed multicomponent synthesis has been reported for producing highly substituted pyrimidines from alcohols and amidines, showcasing a sustainable pathway that liberates only hydrogen and water as byproducts. nih.govorganic-chemistry.org

Solvent-Free and Aqueous Synthesis: Conducting reactions in the absence of volatile organic solvents or using water as a green solvent is a cornerstone of green chemistry. researchgate.net The development of catalyst-free, on-water multicomponent reactions for pyrimidine synthesis represents a significant step forward. researchgate.net

Biocatalysis and Renewable Feedstocks: The use of enzymes as catalysts and the derivation of starting materials from renewable biomass are emerging trends that could revolutionize the synthesis of pyrimidine derivatives. powertechjournal.comnih.gov

These green approaches aim to improve reaction efficiency, reduce environmental impact, and align with the principles of sustainable chemistry. benthamdirect.comnih.govingentaconnect.com

| Green Synthesis Technique | Key Advantages | Relevant Research Focus |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced energy consumption. rasayanjournal.co.in | Optimization for the synthesis of 6-hydroxypyrimidine-4-carboxylate derivatives. |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. rasayanjournal.co.in | Designing novel MCRs for one-pot synthesis of functionalized pyrimidines. |

| Solvent-Free Reactions | Elimination of hazardous solvents, easier product isolation. researchgate.net | Exploring mechanochemical and solid-state synthesis routes. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. powertechjournal.com | Identifying and engineering enzymes for specific pyrimidine synthesis. |

Exploration of Novel Coordination Architectures with Tunable Properties

This compound, with its multiple coordination sites (nitrogen atoms of the pyrimidine ring and the carboxylate group), is an excellent candidate for constructing novel coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials are built from metal ions or clusters linked by organic ligands, creating one-, two-, or three-dimensional structures with diverse and tunable properties. nih.gov

Future research in this area will likely focus on:

Systematic Design of MOFs: By carefully selecting metal ions and potentially modifying the pyrimidine ligand, researchers can rationally design MOFs with specific topologies and pore environments. The structural flexibility of metal ions like lead(II) can lead to unusual and unprecedented architectures. mdpi.com

Tunable Luminescence: Coordination polymers often exhibit photoluminescence, a property that can be modulated by the choice of metal and ligand. mdpi.com MOFs based on pyrimidine-carboxylate ligands could be developed as sensors, where the luminescence changes in the presence of specific molecules or ions.

Porous Materials for Gas Sorption and Catalysis: The creation of porous MOFs is a major research direction. A pyrimidine-modified porous Indium-MOF has demonstrated significant capacity for gas sorption and selectivity, as well as catalytic activity for CO2 fixation. rsc.org Future work could explore the potential of this compound-based MOFs for applications in carbon capture and as heterogeneous catalysts. researchgate.net

Therapeutic Coordination Polymers (TCPs): A novel concept involves using biocompatible components to create non-porous coordination polymers that can release drugs in a controlled manner. rsc.org The pyrimidine-carboxylate structure could be integrated into such TCPs for tailored drug delivery systems.

| Coordination Architecture | Potential Property/Application | Research Direction |

| Metal-Organic Frameworks (MOFs) | Gas Storage & Separation, Catalysis | Synthesis of porous frameworks with selective adsorption sites. rsc.org |

| Luminescent Coordination Polymers | Chemical Sensing, Optoelectronics | Investigating the photoluminescent properties of lanthanide-based polymers. mdpi.com |

| 1D/2D Coordination Polymers | Magnetism, Conductivity | Exploring structures with transition metals for novel electronic properties. |

| Therapeutic Coordination Polymers (TCPs) | Controlled Drug Release | Designing biocompatible polymers for sustained therapeutic delivery. rsc.org |

Integration of Advanced Computational Approaches for Predictive Chemical Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design of new materials and synthetic pathways. nih.gov For this compound, advanced computational approaches can offer invaluable insights.

Future interdisciplinary research will leverage:

Density Functional Theory (DFT): DFT calculations can be used to predict molecular structures, electronic properties, and reaction mechanisms. nih.govresearchgate.net This can aid in understanding the reactivity of the pyrimidine ring and designing more efficient synthetic routes. rsc.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can establish a correlation between the structure of pyrimidine derivatives and their chemical or biological activity, guiding the design of new compounds with enhanced properties.

Molecular Docking and Dynamics: These simulations are crucial for predicting how pyrimidine-based molecules interact with biological targets or within the pores of a MOF. researchgate.net This is essential for designing new drugs or functional materials. nih.gov

AI-Assisted Reaction Design: Artificial intelligence and machine learning are emerging as transformative tools in chemistry for predicting reaction outcomes and designing novel synthetic pathways, including greener and more sustainable ones. powertechjournal.com

By integrating these computational methods, researchers can move from a trial-and-error approach to a more rational, predictive design of molecules and materials based on the this compound scaffold. ekb.eg

| Computational Method | Application in Research | Objective |

| Density Functional Theory (DFT) | Reaction mechanism analysis, property prediction. nih.gov | To optimize synthesis conditions and predict electronic properties. |

| 3D-QSAR | Correlating structure with chemical activity. | To guide the design of derivatives with enhanced functionalities. |

| Molecular Dynamics (MD) | Simulating molecular interactions over time. researchgate.net | To understand the stability of coordination polymers and binding mechanisms. |

| Artificial Intelligence (AI) | Predictive synthesis and retrosynthesis. powertechjournal.com | To discover novel, efficient, and sustainable synthetic routes. |

Expanding the Scope of Applications in Emerging Areas of Chemical Science

While pyrimidine derivatives are well-established in medicinal chemistry, the unique structural features of this compound open doors to applications in other emerging areas of chemical science. growingscience.comnih.govresearchgate.netgsconlinepress.com

Future research will explore its potential in:

Materials Science: Beyond MOFs, pyrimidine derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. researchgate.net The specific substitution pattern of this compound could be exploited to develop novel photoactive or electronic materials.

Agrochemicals: The pyrimidine core is present in various agrochemicals. nih.gov Research could focus on developing new herbicides or plant growth regulators that are both effective and environmentally benign.

Functional Dyes and Pigments: The conjugated system of the pyrimidine ring suggests potential applications in the development of new dyes and pigments with specific optical properties.

Corrosion Inhibition: Certain nitrogen-containing heterocyclic compounds have shown promise as corrosion inhibitors for metals. nih.gov The ability of this compound to coordinate with metal surfaces could be investigated for this application.

By exploring these interdisciplinary frontiers, the scientific community can unlock new applications for this versatile compound, extending its impact far beyond its current scope.

Q & A

Q. How should conflicting bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be interpreted?

- Methodological Answer: Dose-response curves and selectivity indices (e.g., IC50 ratios for target vs. off-target effects) clarify specificity . Contradictions may arise from assay conditions (e.g., buffer ionic strength affecting ligand binding). Meta-analyses of published data using standardized protocols (e.g., CONSORT guidelines) improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.